5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .
Biochemical Analysis
Biochemical Properties
Imidazo[4,5-b]pyridines, a class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence numerous disease conditions .
Cellular Effects
Related imidazo[4,5-b]pyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents . Another common method is the condensation of pyridine-2,3-diamine with aldehydes under oxidative conditions . These reactions are often catalyzed by various catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have different biological activities and applications .
Scientific Research Applications
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-a]pyridine: Commonly found in drugs like zolpidem and alpidem.
Uniqueness
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. Its chlorine and methyl groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-3-methylimidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSMUXNPZZHAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83472-65-5 | |
Record name | 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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